molecular formula C7H7FIN B1593141 4-Fluoro-2-iodo-5-methylaniline CAS No. 85233-15-4

4-Fluoro-2-iodo-5-methylaniline

Cat. No. B1593141
CAS RN: 85233-15-4
M. Wt: 251.04 g/mol
InChI Key: HYRIJSOXIOVDKF-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-5-methylaniline is a derivative of aniline with a molecular formula of C7H7FIN . It is a solid substance and its CAS Number is 85233-15-4 .


Molecular Structure Analysis

The molecular weight of 4-Fluoro-2-iodo-5-methylaniline is 251.04 . Its InChI code is 1S/C7H7FIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

4-Fluoro-2-iodo-5-methylaniline has a density of 1.9±0.1 g/cm3 . Its boiling point is 264.1±40.0 °C at 760 mmHg . The flash point is 113.5±27.3 °C . It is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Biomarker Identification in Toxicology :

    • Metabonomic Assessment : A study utilized high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy to investigate toxicant-induced biochemical changes in earthworms exposed to different xenobiotics, including 2-fluoro-4-methylaniline. This research identified potential novel biomarkers of xenobiotic toxicity (Bundy et al., 2002).
  • Chemical Synthesis and Antitumor Applications :

    • Synthesis of Antitumor Compounds : A study described the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, utilizing compounds including 2-iodoaniline and 5-fluoro-2-iodoaniline. These compounds showed selective inhibition of cancer cell lines, highlighting their potential in cancer therapy (McCarroll et al., 2007).
  • Bioactivation and Toxicology :

    • Bioactivation of Fluoroanilines : Research on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, indicated that bioactivation to reactive benzoquinoneimines can be a direct result of cytochrome P-450 dependent conversion. This study provides insights into the toxicological effects of fluoroanilines (Rietjens & Vervoort, 1991).
  • Fluorinated Compounds in Therapeutics :

    • Study of Fluorinated Compounds in Cancer Treatment : An investigation into 5-fluorouracil, a fluorinated pyrimidine, explored its metabolism in tumours and liver using 19F NMR. This study contributes to understanding the therapeutic mechanisms and metabolic fate of fluorinated drugs in cancer treatment (Stevens et al., 1984).
  • Fluorophores in Protein Studies :

    • Genetically Encoded Fluorescent Amino Acid : Research demonstrated the biosynthetic incorporation of dansylalanine, a low-molecular-weight fluorophore, into proteins at defined sites using genetic encoding. This technique is significant for studying protein structure and function in both in vitro and in vivo settings (Summerer et al., 2006).

Safety And Hazards

The safety information available indicates that 4-Fluoro-2-iodo-5-methylaniline is a warning substance with hazard statements H315 and H319 . Precautionary statements include P264, P280, P302, P305, P313, P332, P337, P338, P351, P352, and P362 .

properties

IUPAC Name

4-fluoro-2-iodo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRIJSOXIOVDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648637
Record name 4-Fluoro-2-iodo-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodo-5-methylaniline

CAS RN

85233-15-4
Record name 4-Fluoro-2-iodo-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a solution of 4-fluoro-3-methylaniline (8.75 g, 70 mmol) in methanol (65 mL) and water (65 mL) was added sodium bicarbonate (5.88 g, 70 mmol) followed by portionwise addition of powdered I2 (17.78 g, 70 mmol). The mixture was stirred at room temperature overnight then treated with water (300 mL). The aqueous mixture was extracted with CH2Cl2 (3×200 mL). The organics were combined and washed with sat. aq. sodium thiosulfate, water, and brine. The mixture was dried over Na2SO4 and concentrated. The residue was purified by flash chromatography with 30-100% CH2Cl2/hexane to give 4-fluoro-2-iodo-5-methylaniline (12.1 g, 69%), which contained ˜10% of the undesired isomer (4-fluoro-2-iodo-3-methylaniline).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
17.78 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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